molecular formula C6H4N2O5 B3428265 2,3-Dinitrophenol CAS No. 66-56-8

2,3-Dinitrophenol

Cat. No.: B3428265
CAS No.: 66-56-8
M. Wt: 184.11 g/mol
InChI Key: MHKBMNACOMRIAW-UHFFFAOYSA-N
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Description

Historical Development of Dinitrophenol Research

The study of dinitrophenols began with their use in industrial processes. During the First World War, for instance, the French utilized dinitrophenol in the manufacturing of munitions. nih.gov Following this period, its applications expanded to include use as a dye, a wood preserver, a herbicide, and a photographic developer. nih.govresearchgate.net

A significant turning point in dinitrophenol research occurred in 1933 at Stanford University, when Maurice Tainter discovered that consumption of 2,4-dinitrophenol (B41442) led to significant weight loss. nih.govnih.gov This discovery was based on observations of factory workers exposed to the compound who subsequently lost weight. nih.gov This finding spurred a wave of research into the metabolic effects of dinitrophenols. However, the focus of this research was overwhelmingly on the 2,4-isomer. By the late 1930s, due to its narrow therapeutic index, 2,4-dinitrophenol was deemed too dangerous for human consumption by the US Food and Drug Administration. nih.govresearchgate.netwikipedia.org Research into dinitrophenols continued, and in 1948, William F. Loomis and Fritz Albert Lipmann elucidated the mechanism of action, identifying them as uncouplers of oxidative phosphorylation. wikipedia.orgacmcasereport.org

Overview of Dinitrophenol Isomers and their Distinctions in Academic Inquiry

Dinitrophenols are nitro derivatives of phenol (B47542), and there are six structural isomers, distinguished by the positions of the two nitro groups on the benzene (B151609) ring relative to the hydroxyl group. wikipedia.org

The six isomers are:

2,3-Dinitrophenol (B1210279)

2,4-Dinitrophenol

2,5-Dinitrophenol

2,6-Dinitrophenol

3,4-Dinitrophenol

3,5-Dinitrophenol

Academic inquiry has not treated all isomers equally. The vast majority of historical and modern research has concentrated on 2,4-Dinitrophenol. This is primarily due to its pronounced biological effect as a potent uncoupler of oxidative phosphorylation, which led to its historical, albeit controversial, use as a weight-loss agent. nih.govnih.govresearchgate.net Its well-documented effects on metabolic rates made it a subject of intense study in toxicology and biochemistry. acmcasereport.org In contrast, the other five isomers, including this compound, have received considerably less attention in the scientific literature. They are often studied as components of commercial dinitrophenol mixtures or in comparative toxicological studies. nih.gov

Specific Focus and Rationale for Research on this compound

While less studied than its 2,4-isomer, this compound is a subject of specific academic and industrial interest for several reasons. Research on this particular isomer is often driven by its role as a chemical intermediate and its distinct properties in specific biological and environmental contexts.

One key area of research is its use as a nitrogen supplement for bacterial culture media. chemicalbook.comlookchem.comchemdad.com This application necessitates studies into its metabolism and effects on microbial growth. Furthermore, this compound has been identified as a nitroaromatic compound with high acute toxicity to certain organisms, such as the green algae Scenedesmus obliquus. chemicalbook.comchemdad.com This has prompted research into its environmental fate and impact, particularly in aquatic ecosystems. It is also a minor constituent of commercial dinitrophenol mixtures used in the synthesis of dyes, other chemicals, and wood preservatives, making its characterization important for industrial hygiene and environmental monitoring. nih.gov

Chemical and Physical Properties of this compound

The following tables provide a summary of the key chemical and physical properties of this compound.

General Properties of this compound
PropertyValueReference
IUPAC NameThis compound nih.govwikipedia.org
Chemical FormulaC6H4N2O5 wikipedia.orgnist.gov
Molar Mass184.11 g/mol nih.govwikipedia.org
AppearanceYellow monoclinic prisms chemicalbook.comchemdad.com
CAS Number66-56-8 wikipedia.org
Physical Properties of this compound
PropertyValueReference
Melting Point108 °C (226 °F; 381 K) wikipedia.org
Boiling Point113 °C (235 °F; 386 K) wikipedia.org
Density1.683 g/cm³ wikipedia.org
SolubilitySlightly soluble in water; Soluble in ether, benzene, and ethanol. chemicalbook.comchemdad.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dinitrophenol
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InChI

InChI=1S/C6H4N2O5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H
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InChI Key

MHKBMNACOMRIAW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)O)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C6H4N2O5
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Record name DINITROPHENOL, WETTED WITH NOT LESS THAN 15% WATER
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DSSTOX Substance ID

DTXSID2075261
Record name Phenol, 2,3-dinitro-
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Molecular Weight

184.11 g/mol
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Physical Description

Dinitrophenol, solution appears as a yellow colored liquid dissolved in an organic solvent. The flammability of the solution depends on the solvent. Dinitrophenol itself is combustible though it may require some effort to ignite. Toxic by skin absorption and inhalation. Prolonged exposure to fire or heat may result in the spontaneous decomposition and heating with a resultant explosion. Produces toxic oxides of nitrogen during combustion., Dinitrophenol, wetted with not less than 15% water appears as a yellow crystalline solid. When not water wet a high explosive. Is easily ignited when dry and will burn very vigorously. Can burn when wet although some effort is required to ignite. Toxic oxides of nitrogen are produced when it burns. Used to make dyes, as a lumber preservative, and to make explosives., Yellow needles or crystals
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Vapor Pressure

0.000012 [mmHg]
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CAS No.

25550-58-7, 66-56-8
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Synthetic Pathways and Preparative Methodologies of 2,3 Dinitrophenol

Established Synthetic Routes for Dinitrophenol Derivatives

General synthetic strategies for dinitrophenols often involve the nitration of phenols or nitro-substituted phenols. For 2,3-Dinitrophenol (B1210279) specifically, a key established route is the nitration of m-nitrophenol.

Nitration of m-Nitrophenol: This method involves the electrophilic aromatic substitution of m-nitrophenol using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, or other nitrating systems. The nitro group in m-nitrophenol directs incoming electrophiles to the ortho and para positions. Nitration of m-nitrophenol can yield a mixture of dinitrophenol isomers, including this compound, alongside other isomers like 2,4-Dinitrophenol (B41442). Achieving high selectivity for the 2,3-isomer can be challenging due to the directing effects of the existing substituents. nih.gov

Hydrolysis of Halonitro Aromatic Compounds: In a broader context for dinitrophenol synthesis, the hydrolysis of corresponding halonitro aromatic compounds is a recognized method. This general approach can be applied to synthesize various dinitrophenol isomers, including this compound, by selecting the appropriate halogenated nitrobenzene (B124822) precursor. google.com

Advanced Synthetic Approaches to this compound

While specific "advanced" synthetic methodologies exclusively for this compound are not extensively detailed in the available literature, related research provides insights into potential routes for its derivatives or precursors.

Synthesis of Dinitrophenol Derivatives: The synthesis of derivatives such as 4-bromo-2,3-dinitrophenol has been reported, involving nucleophilic aromatic substitution reactions on precursors like 1,4-dibromo-2,3-dinitrobenzene. nih.gov Similarly, the preparation of 4-methyl-2,3-dinitrophenol (B3278757) has been described using nitric acid and acetic acid. chemicalbook.com The synthesis of more complex molecules like 4-hydroxyphenylacetylamino-2,3-dinitrophenol typically involves multi-step sequences including nitration and acetylation of phenolic starting materials. ontosight.ai These methods highlight the potential for targeted synthesis through functional group manipulation and regioselective nitration.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Specific studies detailing the optimization of reaction conditions for the synthesis of this compound are limited. However, general principles of nitration reactions apply:

Nitrating Agent and Conditions: The choice of nitrating agent (e.g., nitric acid, mixed acid, metal nitrates) and reaction conditions (temperature, solvent, reaction time) significantly influences regioselectivity and yield. For instance, studies on the nitration of m-nitrophenol have indicated that using yttrium nitrate (B79036) in acetic acid can lead to slow reactions and mixtures of isomers, suggesting that precise control over these parameters is crucial for optimizing the formation of specific dinitrophenol isomers. scispace.com

Isomer Separation: The separation of isomeric dinitrophenols, including this compound from mixtures, often requires chromatographic techniques. scispace.comsielc.com Optimization efforts would therefore also focus on developing efficient purification protocols to obtain high-purity this compound.

Characterization of Synthetic Intermediates and Products

The characterization of this compound and its synthetic intermediates relies on various spectroscopic and analytical techniques to confirm identity, purity, and structural integrity.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a key tool for characterizing organic compounds. While detailed assignments for this compound are not extensively provided in the reviewed snippets, data for dinitrophenol isomers, including references to spectra for this compound, are available. uci.eduuq.edu.auspectrabase.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present. Characteristic peaks associated with hydroxyl groups, nitro groups, and aromatic ring vibrations are expected. researchgate.net While specific IR spectra for this compound are referenced, detailed peak assignments are not elaborated in the provided search results. nist.govchemicalbook.com

Mass Spectrometry (MS): MS techniques are employed to determine the molecular weight and fragmentation patterns, aiding in the identification of the compound. nih.govuni-muenchen.de

Physical Properties:

Melting Point: Reported melting points for this compound vary across sources, with values ranging from 108 °C to 145 °C. A commonly cited range from chemical suppliers is 141-145 °C. solubilityofthings.comwikipedia.orgchemicalbook.comchemicalbook.comstenutz.eusigmaaldrich.com

Boiling Point: Reported boiling points also show variation, with values ranging from 113 °C to 329 °C. solubilityofthings.comwikipedia.orgchemicalbook.comchemicalbook.com

Solubility: this compound exhibits moderate solubility in water (approximately 1 g/100 mL) and high solubility in organic solvents like ethanol, acetone, and chloroform. Its solubility increases in alkaline solutions due to the acidic nature of the hydroxyl group. solubilityofthings.comchemicalbook.comchemicalbook.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis and separation of this compound. sielc.com

Data Tables

Table 1: Physical Properties of this compound

PropertyValueSource(s)
CAS Number66-56-8 sielc.comspectrabase.comsolubilityofthings.comchemicalbook.comchemicalbook.comsigmaaldrich.comhmdb.ca
Molecular FormulaC₆H₄N₂O₅ sielc.comuq.edu.ausolubilityofthings.comchemicalbook.comchemicalbook.comsigmaaldrich.com
Molecular Weight ( g/mol )~184.11 sielc.comuq.edu.ausolubilityofthings.comchemicalbook.comchemicalbook.comsigmaaldrich.com
AppearanceYellow crystalline solid solubilityofthings.comwikipedia.orgchemicalbook.comchemicalbook.com
Melting Point (°C)141-145 (commonly cited range) chemicalbook.comchemicalbook.comsigmaaldrich.com
Boiling Point (°C)113-329 (reported range) solubilityofthings.comwikipedia.orgchemicalbook.comchemicalbook.com
Density (g/cm³)1.3660 - 1.683 solubilityofthings.comwikipedia.orgstenutz.eu
Water SolubilityModerately soluble (~1 g/100 mL) solubilityofthings.com
Solubility in Organic SolventsHighly soluble in ethanol, acetone, chloroform solubilityofthings.com
pKa4.86, 4.96 (at 25°C) chemicalbook.com

Molecular and Electronic Structure of 2,3 Dinitrophenol

Quantum Chemical Investigations of Electronic Properties (e.g., HOMO-LUMO Analysis)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in probing the electronic structure of 2,3-Dinitrophenol (B1210279). These calculations provide insights into the distribution of electron density, the energies of molecular orbitals, and the molecule's reactivity. The electron-withdrawing nature of the two nitro groups significantly influences the electronic landscape of the molecule. They tend to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) compared to unsubstituted phenol (B47542).

Theoretical Modeling of Intramolecular Interactions and Resonance Effects

Intramolecular interactions significantly contribute to the stability and conformation of this compound. The most prominent of these is the intramolecular hydrogen bond, typically formed between the hydroxyl proton (-OH) and an oxygen atom of a nearby nitro group (-NO₂). In this compound, this interaction is expected between the hydroxyl group and the nitro group at the 2-position, forming a stable six-membered ring. Theoretical analyses using methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are employed to quantify the strength and nature of these hydrogen bonds, often revealing significant charge transfer and polarization effects.

Spectroscopic Signatures and their Theoretical Interpretation

The molecular structure and electronic properties of this compound are reflected in its spectroscopic signatures, which can be theoretically predicted and experimentally verified.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is crucial for identifying functional groups and structural features. DFT calculations are commonly used to assign observed IR and Raman bands to specific molecular vibrations. For this compound, characteristic spectral features would include:

O-H Stretching: A broad and red-shifted band, typically in the 3200-3500 cm⁻¹ range, indicative of the phenolic hydroxyl group, often broadened and lowered in energy due to the intramolecular hydrogen bond.

NO₂ Stretching: Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro groups, usually found in the 1500-1300 cm⁻¹ region.

Aromatic Ring Vibrations: Various C-H stretching, bending, and C-C stretching modes characteristic of the substituted benzene (B151609) ring. Theoretical studies often employ methods like B3LYP with basis sets such as 6-31G(d) or 6-311G(df,p) to accurately predict these vibrational frequencies and intensities, allowing for detailed spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information on the chemical environment of protons. For this compound, distinct signals would be expected for the phenolic proton and the aromatic protons, whose chemical shifts would be influenced by the electron-withdrawing nitro groups and the hydroxyl group. While specific ¹H NMR chemical shifts for this compound were not detailed in the provided search results, database entries indicate that such data is available. Theoretical calculations can predict these chemical shifts, aiding in spectral interpretation.

UV-Visible (UV-Vis) Spectroscopy: Dinitrophenols generally exhibit strong absorption in the UV-Vis region due to electronic transitions within the conjugated π-system and the nitro groups. Theoretical calculations, such as Time-Dependent DFT (TD-DFT), can predict the wavelengths of maximum absorption (λmax) and oscillator strengths, correlating them with experimental spectra. The electron-withdrawing nitro groups contribute to bathochromic shifts (longer wavelengths) in the absorption spectrum compared to phenol.

Compound List:

this compound (2,3-DNP)

Phenol

4-chloro-2,6-dinitrophenol (B1616662)

2,4-Dinitrophenol (B41442) (2,4-DNP)

Nitrobenzene (B124822)

2-nitrophenol (B165410) (2NP)

4-nitrophenol (B140041) (4NP)

2,4,6-trinitrophenol (2,4,6-TNP)

2,5-Dinitrophenol

3,4-Dinitrophenol

2,6-Dinitrophenol

2-amino-5-nitropyridine (B18323)

2-amino-5-nitropyridine-2,4-dinitrophenol (ANDP)

2,4-dinitroanisole (B92663) (DNAN)

2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH)

2-tert-Butyl-4,6-dinitrophenol

2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate (B281753)

2,4-dinitrophenyl-4′-phenylbenzenesulfonate

2,4-dinitrophenyl-4′-(4-methylphenyl)-benzenesulfonate

2,4-dinitrophenyl-4′-(4-flourophenyl)-benzenesulfonate

2-diazo-4,6-dinitrophenol (B1260509)

3,4-Diaminopyridine

2,6-Dichloro-4-nitrophenol (DCNP)

1,3-dinitropyrene (B1214572)

Cyanidin

Pyrene

Triphenylamine (TPA)

Zn(II) porphyrins (ZnTPAP, ZnPyP)

Urea

Naphthalene

Isobenzofuran

Acene

2-CPPC

4-nitroaniline (B120555)

3-amino-propene thial

2-hydrazineylidene-ethane thial

2-Pyridone

Mechanistic Studies of 2,3 Dinitrophenol at the Molecular and Cellular Level

Uncoupling of Oxidative Phosphorylation: Principles and Mechanisms

At the heart of 2,3-dinitrophenol's (2,3-DNP) biological activity is its ability to uncouple oxidative phosphorylation. This process disconnects the electron transport chain from the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. wikipedia.org The mechanism is rooted in the compound's chemical properties, which allow it to disrupt the meticulously maintained electrochemical gradient across the inner mitochondrial membrane. researchgate.net

Protonophore Activity and Mitochondrial Membrane Potential Dynamics

This compound (B1210279) functions as a protonophore, a lipid-soluble weak acid that can transport protons (H+) across the inner mitochondrial membrane, a membrane that is normally impermeable to them. nih.govyoutube.com The process begins in the intermembrane space, which has a higher concentration of protons and thus a lower pH than the mitochondrial matrix. In this acidic environment, the 2,3-DNP molecule becomes protonated.

Due to its lipophilic nature, the now-neutral, protonated 2,3-DNP can readily diffuse across the lipid bilayer of the inner mitochondrial membrane into the matrix. researchgate.net Upon entering the more alkaline environment of the matrix, the compound deprotonates, releasing the proton. The resulting anionic form of 2,3-DNP is then driven back across the membrane to the intermembrane space by the negative-inside membrane potential, where it can pick up another proton and repeat the cycle.

This shuttling of protons effectively creates a "leak" in the membrane, dissipating the proton motive force—the electrochemical gradient of protons that is essential for ATP synthesis. wikipedia.org The collapse of this gradient directly reduces the mitochondrial membrane potential. nih.gov

Impact on ATP Synthase and Electron Transport Chain Components

The dissipation of the proton gradient by 2,3-DNP has profound consequences for both ATP synthase and the electron transport chain (ETC). ATP synthase, an enzyme complex embedded in the inner mitochondrial membrane, relies entirely on the flow of protons down their electrochemical gradient to drive the phosphorylation of adenosine diphosphate (B83284) (ADP) to ATP. youtube.com By providing an alternative route for protons to re-enter the matrix, 2,3-DNP bypasses ATP synthase, effectively starving it of its substrate and drastically reducing ATP production. researchgate.netnih.gov

Simultaneously, the electron transport chain, which is responsible for pumping protons out of the matrix to build the gradient, becomes uncoupled from ATP synthesis. cdc.gov The reduction in the proton gradient alleviates the "back-pressure" on the ETC. In an attempt to re-establish the diminished gradient, the rate of electron flow through the ETC complexes and the consumption of oxygen (the final electron acceptor) accelerate significantly. nih.gov However, because this increased respiratory activity is uncoupled from phosphorylation, the energy generated by the oxidation of substrates is not captured in ATP but is instead lost primarily as heat. wikipedia.orgcdc.gov

Modulation of Cellular Bioenergetics by this compound

This metabolic acceleration is characterized by a marked increase in oxygen consumption as the electron transport chain works at a higher rate. nih.gov The energy that would normally be stored in the high-energy phosphate (B84403) bonds of ATP is instead dissipated as thermal energy, leading to an increase in heat production. cdc.gov This shift forces the cell to catabolize more fuel reserves, such as fats and carbohydrates, in an attempt to generate sufficient ATP through substrate-level phosphorylation and to fuel the now hyperactive respiratory chain. wikipedia.org

Comparative Analysis of Uncoupling Potency Across Dinitrophenol Isomers

The biological potency of dinitrophenols as uncoupling agents varies significantly depending on the position of the nitro groups on the phenol (B47542) ring. Research, including toxicological assessments, has established a clear hierarchy of activity among the six isomers.

Very limited data indicate that 2,6-, 3,4-, and 3,5-DNP may have an equivalent potential for increasing the basal metabolic rate as the most well-studied isomer, 2,4-DNP. cdc.gov In contrast, this compound and 2,5-Dinitrophenol appear to have a lower potential to induce these metabolic changes. cdc.gov

This difference in potency is further supported by acute toxicity studies in animals. Data from intraperitoneal lethality studies show that 2,3-DNP and 2,5-DNP are the least potent isomers in terms of lethal dose. cdc.gov

Comparative Potency of Dinitrophenol (DNP) Isomers
Dinitrophenol IsomerRelative Potency (Uncoupling/Metabolic Rate Increase)Relative Potency (Acute Lethality)
2,3-DNPLowerLeast Potent
2,4-DNPHigherHighest Potency (Comparable to 2,6-DNP)
2,5-DNPLowerLeast Potent
2,6-DNPHigherHighest Potency (Comparable to 2,4-DNP)
3,4-DNPHigherIntermediate Potency
3,5-DNPHigherIntermediate Potency

Data sourced from the ATSDR Toxicological Profile for Dinitrophenols. cdc.gov

Effects on Biochemical Pathways Beyond Oxidative Phosphorylation

The influence of 2,3-DNP extends beyond the mitochondria, triggering compensatory shifts in other fundamental biochemical pathways as the cell struggles to adapt to the severe energy crisis.

Glycolysis and Pyruvate (B1213749) Metabolism

With oxidative phosphorylation severely inhibited, the cell is forced to rely more heavily on anaerobic pathways for ATP generation. This leads to a significant upregulation of glycolysis, the metabolic pathway that breaks down glucose to produce ATP and pyruvate. The increased rate of glycolysis is a direct response to the depletion of ATP and the accumulation of ADP and AMP (adenosine monophosphate), which allosterically activate key glycolytic enzymes like phosphofructokinase.

This stimulation of glycolysis results in an increased rate of carbohydrate consumption and a subsequent overproduction of pyruvate. Under normal aerobic conditions, pyruvate enters the mitochondria to be converted into acetyl-CoA and enter the Krebs cycle. However, in the presence of an uncoupler, while the Krebs cycle may be stimulated due to the high demand for reducing equivalents (NADH and FADH2) by the hyperactive ETC, the cell's capacity to process all the excess pyruvate can be overwhelmed. Consequently, a significant portion of the pyruvate is often shunted towards anaerobic metabolism, leading to the production and accumulation of lactic acid.

Linkages to Alternative Oxidase (AOX) Pathways

No specific studies directly linking this compound to the Alternative Oxidase (AOX) pathway were identified in the conducted research. The AOX pathway is a component of the mitochondrial electron transport chain found in plants, fungi, and some protozoa, which serves as an alternative route for electrons, bypassing two of the three proton-pumping sites of the main cytochrome pathway. wikipedia.orgnih.gov While the uncoupling of oxidative phosphorylation by dinitrophenols is a well-known mechanism, specific research detailing the interaction or linkage between the this compound isomer and the AOX pathway is not available in the reviewed literature.

Modulation of Signaling Pathways (e.g., cAMP-mediated signaling)

There is a lack of specific research data on the modulation of signaling pathways, including cyclic adenosine monophosphate (cAMP)-mediated signaling, by this compound. The cAMP pathway is a crucial signal transduction cascade that regulates a multitude of cellular functions. wikipedia.orgcusabio.com While studies on the 2,4-Dinitrophenol (B41442) isomer have shown that it can influence cAMP-related signaling, such as the activation of the cAMP-response element-binding protein (CREB), these findings cannot be extrapolated to this compound. nih.govresearchgate.net Searches for literature focusing on the this compound isomer did not yield specific results regarding its effects on cAMP or other defined cellular signaling pathways.

Data Tables

No specific research data was found for this compound to generate relevant data tables for the requested sections.

Metabolic Transformations and Biotransformation Pathways of 2,3 Dinitrophenol

Biochemical Reduction of Nitro Groups in 2,3-Dinitrophenol (B1210279)

The nitro group (-NO₂) in aromatic compounds is a key functional group that undergoes significant biotransformation, typically via a reductive pathway. This process is central to the metabolism of nitroaromatics, including 2,3-DNP. The reduction of an aromatic nitro group is a multi-step process that can lead to the formation of nitroso (-N=O), hydroxylamino (-NHOH), and ultimately, amino (-NH₂) functional groups nih.govnumberanalytics.com. This sequential reduction involves a six-electron transfer nih.gov.

While specific studies detailing the precise biochemical reduction pathway of 2,3-DNP are limited in the provided literature, the general mechanisms observed for other nitroaromatic compounds are expected to apply. These reactions are primarily catalyzed by a group of enzymes collectively known as nitroreductases nih.govrsc.org. These enzymes facilitate the transfer of electrons to the nitro group, initiating the reduction cascade.

Conjugation Reactions of this compound and its Metabolites

Following the initial reduction of the nitro groups, the resulting metabolites, particularly those containing hydroxylamino or amino functionalities, can undergo further biotransformation through conjugation reactions. Phenolic compounds, in general, are known to participate in various phase II metabolic reactions, including glucuronidation, sulfation, and methylation, mediated by enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferases (COMT) nih.govresearchgate.net.

Specifically, the hydroxylamino intermediates formed during nitro reduction can be conjugated with acetate (B1210297) or sulfate (B86663) by N-acetyltransferases and sulfotransferases, respectively nih.gov. These conjugation reactions typically increase the water solubility of the metabolites, facilitating their excretion from the body. Although direct evidence for the specific conjugation pathways of 2,3-DNP metabolites is not detailed in the provided search results, these general conjugation mechanisms are highly probable for its biotransformation products.

Enzymatic Systems Involved in Dinitrophenol Metabolism

A variety of enzymatic systems are implicated in the metabolism of dinitrophenols and other nitroaromatic compounds. The primary enzymes involved in the reduction of nitro groups include:

Nitroreductases: These enzymes are ubiquitous and play a crucial role in reducing nitro groups to amino groups, often under anaerobic conditions nih.govrsc.org.

NADPH-dependent flavoenzymes: Examples include NADPH: P450 oxidoreductase and NAD(P)H-quinone oxidoreductase nih.gov.

Cytochrome P450 (CYP) enzymes: Certain CYP isoforms can also catalyze the reductive metabolism of nitroaromatic compounds nih.govaacrjournals.org.

Oxidases: Enzymes such as aldehyde oxidase and xanthine (B1682287) oxidase are also recognized for their role in nitroreduction nih.govaacrjournals.org.

Aldo-keto reductases: These enzymes contribute to the reduction of various xenobiotics, including nitro compounds nih.gov.

Following reduction, N-acetyltransferases and sulfotransferases are key enzymes involved in conjugating the resulting hydroxylamino intermediates nih.govaacrjournals.org. The specific activity and expression levels of these enzymes can influence the rate and extent of 2,3-DNP metabolism.

Isomeric Differences in Metabolic Rates and Pathways

Research indicates that different isomers of dinitrophenol can exhibit variations in their metabolic rates and biological effects. While 2,4-DNP has been extensively studied, comparative data suggests that 2,3-DNP and 2,5-DNP may possess a lower potential for increasing basal metabolic rate compared to isomers like 2,4-DNP and 2,6-DNP cdc.gov. Furthermore, 2,3-DNP and 2,5-DNP have been reported to be less lethal than other dinitrophenol isomers cdc.gov.

A study comparing the metabolic responses of different dinitrophenol isomers in dogs found that 2,4-DNP and 2,6-DNP elicited more significant increases in both ventilation and oxygen consumption than 2,5-DNP physiology.org. This observation supports the notion that isomeric structure influences the metabolic activity and physiological impact of dinitrophenols.

Table 1: Comparative Metabolic Effects of Dinitrophenol Isomers

Dinitrophenol IsomerRelative Metabolic Rate PotentialRelative LethalityComparative Oxygen Consumption/Ventilation Increase (Dog Study)
This compoundLowerLessSmall increments observed (compared to 2,4- and 2,6-DNP)
2,4-Dinitrophenol (B41442)HigherMoreLarge increments observed
2,5-DinitrophenolLowerLessSmall increments observed
2,6-DinitrophenolHigherMoreModerate increments observed

Note: Data is based on limited comparative studies, primarily focusing on 2,4-DNP and other isomers. Specific metabolic pathways for 2,3-DNP are inferred from general nitroaromatic metabolism.

These differences in metabolic rates and observed effects highlight the importance of considering the specific isomer when evaluating the biotransformation and toxicological profile of dinitrophenols.

Environmental Behavior and Degradation Mechanisms of 2,3 Dinitrophenol in Natural Systems

Biodegradation Pathways of Dinitrophenols in Aquatic and Terrestrial Environments

Biodegradation is considered the most significant process for the breakdown of dinitrophenols in both soil and water. nih.gov Microorganisms have evolved diverse metabolic strategies to utilize these xenobiotic compounds, breaking them down into less complex and often less toxic substances. These pathways can proceed under both aerobic and anaerobic conditions, involving a variety of microbial species.

Under aerobic conditions, the microbial degradation of dinitrophenols is an oxidative process. While specific pathways for 2,3-DNP are not extensively detailed in the literature, research on other DNP isomers, particularly 2,4-DNP, reveals common initial steps. These pathways often begin with the reduction of one of the nitro groups to an amino group, forming aminonitrophenols. hibiscuspublisher.com Another established mechanism involves the oxidative removal of a nitro group, releasing nitrite (B80452), followed by the enzymatic cleavage of the aromatic ring. nih.gov

Microbial consortia, or mixed communities of microorganisms, often demonstrate greater efficiency and resilience in degrading pollutants compared to individual strains. mdpi.com This is because different species within the consortium can perform complementary metabolic functions. For instance, one species might carry out the initial reduction of the dinitrophenol, while another breaks down the resulting intermediates. hibiscuspublisher.commdpi.com This division of labor prevents the accumulation of potentially toxic intermediate products and allows for more complete mineralization of the parent compound. mdpi.com In the degradation of 2,4-DNP by a cyanobacterial consortium, for example, Anabaena variabilis reduces 2,4-DNP to 2-amino-4-nitrophenol, which is then further degraded by Anacystis cylindrica. hibiscuspublisher.com

In the absence of oxygen, the biotransformation of dinitrophenols proceeds through reductive pathways. Anaerobic conditions are effective for detoxifying dinitrophenolic wastewater, as the initial transformation products are significantly less toxic than the parent compounds. itgo.com The primary mechanism involves the reduction of the nitro groups to amino groups. hibiscuspublisher.com

Studies on 2,4-DNP under denitrifying and methanogenic conditions have identified key intermediate metabolites. In upflow anaerobic sludge blanket (UASB) reactors, the major intermediate of 2,4-DNP biotransformation was found to be 2-amino-4-nitrophenol. itgo.comnih.gov Further reduction can lead to the formation of 2,4-diaminophenol. cdc.gov These aminophenols are more amenable to subsequent degradation and eventual ring cleavage. researchgate.net The rate of anaerobic degradation can, however, be inhibited by high concentrations of the dinitrophenol substrate. nih.gov

Table 1: Intermediate Products in Anaerobic DNP Biotransformation

Parent Compound Condition Major Intermediate Product(s) Reference(s)
2,4-Dinitrophenol (B41442) Denitrifying 2-Amino-4-nitrophenol nih.gov, itgo.com

A number of bacterial strains capable of degrading various nitrophenol compounds have been isolated from contaminated soil and water. hibiscuspublisher.com These microorganisms can utilize dinitrophenols as a source of carbon, nitrogen, and energy. While research has identified specific strains that degrade the 2,4- and 2,6-isomers, strains with a specific catabolic pathway for 2,3-Dinitrophenol (B1210279) are not well-documented. However, the broad substrate capabilities of some known DNP-degrading bacteria suggest a potential for 2,3-DNP transformation.

Genera such as Rhodococcus, Burkholderia, Nocardioides, and Arthrobacter have been frequently cited for their ability to mineralize dinitrophenols. hibiscuspublisher.comnih.govnih.gov For instance, Rhodococcus erythropolis strains can utilize 2,4-DNP as their sole source of carbon and nitrogen, mineralizing it via nitrite release. hibiscuspublisher.com Similarly, Burkholderia cepacia has demonstrated rapid growth on 2,4-DNP. nih.gov

Table 2: Examples of Dinitrophenol-Degrading Bacterial Strains

Bacterial Strain Degraded Compound(s) Key Feature(s) Reference(s)
Rhodococcus erythropolis 2,4-Dinitrophenol Utilizes as sole carbon and nitrogen source; mineralization via nitrite release. hibiscuspublisher.com
Burkholderia cepacia 2,4-Dinitrotoluene, 2,6-Dinitrotoluene Rapid growth on 2,4-DNT; mineralizes 2,6-DNT via a dioxygenation reaction. nih.gov
Rhodococcus imtechensis 2,4-Dinitrophenol Degradation proceeds through a hydride Meisenheimer complex. hibiscuspublisher.com
Arthrobacter sp. 2,4,6-Trinitrophenol (TNP) Shows broad catabolic potential towards substituted phenols, including dinitrophenol. nih.gov

Abiotic Degradation Processes

Apart from microbial action, abiotic processes, including photochemical and chemical reactions, contribute to the transformation of this compound in the environment. These processes are particularly relevant in atmospheric and aquatic systems exposed to sunlight and reactive chemical species.

Photochemical degradation, or photolysis, involves the breakdown of a chemical compound by light energy. Dinitrophenols absorb solar UV radiation, which can initiate their degradation. pnas.org However, studies on 2,4-DNP have shown that it can be surprisingly resistant to photodegradation when dissolved in water, such as in atmospheric aerosols or surface waters. pnas.org This stability is attributed to highly efficient internal conversion mechanisms that allow the photoexcited molecule to quickly return to its ground state without undergoing a chemical reaction. pnas.org

Despite this resistance, photodegradation can occur, often following pseudo-first-order kinetics. epa.gov The process can be significantly enhanced by the presence of photocatalysts like titanium dioxide (TiO₂). nih.govresearchgate.net In these systems, UV light activates the catalyst, which in turn generates highly reactive oxygen species, such as hydroxyl radicals, that attack the dinitrophenol molecule. The efficiency of photodegradation is influenced by factors such as pH and light intensity. nih.gov For 2,4-DNP, maximum removal of 70% was achieved within 7 hours of irradiation in a TiO₂ solution at a pH of 8. nih.gov

Chemical oxidation using advanced oxidation processes (AOPs) is an effective method for degrading recalcitrant organic pollutants like dinitrophenols. These technologies generate highly reactive free radicals, most notably the hydroxyl radical (•OH), which are powerful oxidizing agents. nih.gov

Hydroxyl radicals can attack the aromatic ring of the dinitrophenol molecule, leading to hydroxylation and subsequent ring cleavage. scirp.org This process involves a rapid detachment of the nitro groups and a slower opening of the aromatic ring. scirp.orgscirp.org

Plasma electrolysis is one AOP that has been successfully used to degrade various DNP isomers. scirp.orgscirp.org In this process, a dielectric barrier discharge is generated at the gas-liquid boundary, producing a plasma of reactive species, including hydroxyl radicals. scirp.orgsemanticscholar.org The degradation of DNPs via plasma-electrolysis has been shown to follow pseudo-first-order kinetics. scirp.orgscirp.org The primary attack by hydroxyl radicals results in the formation of dihydroxy-nitrobenzenes. scirp.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2,4-Dinitrophenol
2,6-Dinitrophenol
2,4,6-Trinitrophenol
2-Amino-4-nitrophenol
4-Amino-2-nitrophenol
2,4-Diaminophenol
2,4-Dinitrotoluene
2,6-Dinitrotoluene
p-Nitrophenol
Titanium dioxide
Dihydroxy-nitrobenzenes

Sorption and Leaching Characteristics in Environmental Matrices

The environmental mobility of this compound is significantly governed by its sorption and leaching behavior in various environmental compartments, particularly soil and sediment. While specific experimental data for this compound are limited, its behavior can be inferred from its physicochemical properties and by comparison with more extensively studied isomers like 2,4-dinitrophenol.

Sorption, the process by which a chemical adheres to solid particles, is a key factor in determining the potential for leaching into groundwater. For dinitrophenols (DNPs), sorption is influenced by several factors including the organic carbon content of the soil, clay content, and pH. nih.gov The mobility of DNPs in soil generally decreases as acidity, clay content, and organic matter content increase. nih.gov Conversely, mobility increases as the soil-water becomes more basic because the ionized form of the compound is more water-soluble and moves more readily through the soil profile. nih.gov

This compound is a weak acid with a pKa value in the range of 4.86 to 4.96. lookchem.comchemdad.com This means that in environments with a pH below this range, it will predominantly exist in its less soluble, non-ionized form, which has a higher affinity for sorption to organic matter and clay surfaces. In environments with a pH above its pKa, it will be in its anionic (deprotonated) form, which is more soluble in water and thus more prone to leaching. solubilityofthings.com

The leaching potential of DNPs is high in soils that are low in organic carbon and clay, especially under alkaline conditions (pH > 7). nih.gov In such calcareous soils, the adsorption of dinitrophenols is low, leading to greater mobility and a higher risk of groundwater contamination. nih.gov Conversely, in soils with higher organic carbon and clay content, and at a pH below 6, the leaching of DNPs is expected to decrease as sorption becomes more favorable. nih.gov

Table 1: Physicochemical Properties of this compound Influencing Sorption and Leaching

PropertyValueImplication for Environmental Behavior
Water SolubilityModerately soluble (~1 g/100 mL at room temperature) solubilityofthings.comSufficiently soluble to be transported by water, especially in its ionized form.
pKa4.86 - 4.96 lookchem.comchemdad.comDetermines the ionization state based on environmental pH, significantly affecting solubility and sorption.
LogP (Octanol-Water Partition Coefficient)1.9 - 2.255 lookchem.comnih.govIndicates a moderate tendency to partition into organic matter, suggesting sorption is an important process.

Bioavailability and Environmental Transport Dynamics

The bioavailability of this compound, which is the fraction of the chemical that is available for uptake by living organisms, is closely linked to its sorption characteristics and transport dynamics in the environment.

In terrestrial systems, the uptake of dinitrophenols by plants is generally not considered significant. cdc.gov High concentrations can be toxic to plants, particularly at lower pH levels. nih.gov The bioavailability for plant uptake is reduced in acidic soils where the compound is more strongly sorbed to soil particles. nih.gov

In aquatic environments, the partitioning of DNPs from water to suspended solids and sediment is an important transport mechanism. nih.gov Based on estimated bioconcentration factors for the closely related 2,4-dinitrophenol, significant bioaccumulation in aquatic organisms is not expected. epa.gov The predominantly ionic form of dinitrophenols in most natural waters (pH 5-9) further reduces the potential for bioconcentration. epa.gov

The environmental transport of this compound can occur through several pathways. Due to its moderate water solubility, it can be transported from soil to adjacent land or surface waters via runoff. nih.gov Leaching through the soil profile can also lead to the contamination of groundwater, particularly in soils with low sorption capacity. nih.govcdc.gov

Volatilization from water or soil surfaces is not considered a significant transport pathway for dinitrophenols due to their low vapor pressure. nih.govcdc.gov However, DNPs can be released into the atmosphere during manufacturing and use, and can also form in the atmosphere from the reaction of other pollutants. cdc.govcdc.gov Atmospheric DNPs can then be transported over distances and deposited on land and water through wet and dry deposition. cdc.gov

Table 2: Summary of Environmental Transport Pathways for Dinitrophenols

Transport PathwayRelevance for this compoundGoverning Factors
LeachingHigh potential in low organic carbon, alkaline soils. nih.govSoil type, organic matter content, clay content, pH. nih.gov
RunoffSignificant, especially from contaminated sites. nih.govRainfall intensity, land slope, soil sorption capacity.
Atmospheric DepositionA source of contamination to soil and water. cdc.govAtmospheric residence time, precipitation. cdc.gov
VolatilizationNegligible from water and soil. nih.govcdc.govLow vapor pressure. nih.gov

Analytical Methodologies for the Detection and Quantification of 2,3 Dinitrophenol

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for separating 2,3-DNP from complex mixtures, which is essential for its unambiguous identification and quantification. The separation is typically based on the differential partitioning of the analyte between a stationary phase and a mobile phase. Due to the presence of polar functional groups (hydroxyl and nitro groups), 2,3-DNP is amenable to several chromatographic methods.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of dinitrophenol isomers. Reversed-phase (RP) HPLC is the most common mode employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation of dinitrophenol isomers, including 2,3-DNP, can be challenging due to their structural similarity. However, careful optimization of the stationary phase, mobile phase composition, and other chromatographic parameters can achieve effective separation.

The choice of a stationary phase is critical. While standard C18 columns are widely used for reversed-phase chromatography, other phases can offer different selectivities for closely related isomers. For instance, pentafluorophenyl (PFP) stationary phases can provide unique interactions, including dipole-dipole and π-π interactions, which can enhance the separation of polar, aromatic compounds like dinitrophenols.

The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with the addition of an acid (e.g., formic acid or phosphoric acid) to control the ionization of the phenolic hydroxyl group and ensure good peak shape. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve better separation of complex mixtures.

Interactive Data Table: General HPLC Parameters for Dinitrophenol Isomer Separation
ParameterConditionReference
Stationary PhaseReversed-phase C18 or PFPGeneral Knowledge
Mobile PhaseAcetonitrile/Water or Methanol/Water with acid (e.g., formic or phosphoric acid)General Knowledge
DetectionUV/Vis at specific wavelengths (e.g., 260 nm, 290 nm) shimadzu.com
Elution ModeIsocratic or GradientGeneral Knowledge

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. For the analysis of polar compounds like 2,3-DNP, derivatization is often necessary to improve their volatility and thermal stability, leading to better chromatographic performance. However, underivatized nitrophenols can also be analyzed, though they may interact with active sites in the GC system. google.com

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a characteristic pattern, which serves as a "fingerprint" for identification.

The mass spectrum of 2,3-DNP shows a molecular ion peak corresponding to its molecular weight, as well as several fragment ions resulting from the loss of specific chemical groups. Analysis of these fragments aids in the structural elucidation and confirmation of the analyte's identity.

Interactive Data Table: GC-MS Data for 2,3-Dinitrophenol (B1210279)
ParameterValueReference
Ionization ModeElectron Ionization (EI) rsc.org
Molecular Ion (M+)m/z 184 rsc.org
Major Fragment Ions (m/z)Data not explicitly detailed in search results
Source of SpectrumGA-1981-0-0 rsc.org

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the high separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is particularly well-suited for the analysis of trace levels of 2,3-DNP in complex environmental and biological matrices.

In an LC-MS/MS system, the analyte is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like 2,3-DNP, which typically forms a deprotonated molecule [M-H]⁻ in negative ion mode.

The tandem mass spectrometry aspect involves multiple stages of mass analysis. In the most common mode, known as Multiple Reaction Monitoring (MRM), a specific precursor ion (e.g., the [M-H]⁻ of 2,3-DNP) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the target analyte, significantly reducing background noise and improving detection limits.

Interactive Data Table: LC-MS/MS Parameters for this compound
ParameterValue/ConditionReference
InstrumentQ Exactive Plus Orbitrap Thermo Scientific rsc.org
Instrument TypeLC-ESI-QFT rsc.org
Ionization ModeNegative Electrospray Ionization (ESI) rsc.org
Precursor Ion [M-H]⁻183.0047 m/z rsc.org
Fragmentation ModeHigher-Energy Collisional Dissociation (HCD) rsc.org
Collision Energy35 (nominal) rsc.org
Top 5 Product Ions (m/z)183.0048, 137.0118, 153.0068, 95.0125, 125.0114 rsc.org
ColumnKinetex C18 EVO (2.6 µm, 2.1x50 mm) with precolumn rsc.org
Retention Time7.116 min rsc.org

Spectroscopic Detection Methods for Dinitrophenols

Spectroscopic methods are based on the interaction of electromagnetic radiation with the analyte. UV-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy are two such techniques that can be used for the detection and characterization of dinitrophenols.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic compounds with nitro groups, such as 2,3-DNP, exhibit characteristic absorption bands. The position and intensity of these bands can be influenced by the solvent and the pH of the solution. rsc.orgnih.gov For instance, the absorption spectrum of 2,4-dinitrophenol (B41442) in water shows a peak at 260 nm, which is less intense and blue-shifted to 250 nm in 2-propanol. rsc.org The UV-Vis spectrum of 2,4-dinitrophenol has also been observed to have a maximum absorbance at 316 nm. researchgate.net

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 2,3-DNP would show characteristic absorption bands corresponding to the vibrations of its O-H, C-H, C=C (aromatic), and N-O (nitro group) bonds. These spectra can be used for qualitative identification and for studying interactions between the molecule and its environment.

Immunoassays and Hapten Applications for this compound Detection

Immunoassays are highly sensitive and specific analytical methods that utilize the binding interaction between an antibody and its target antigen. For small molecules like this compound, which are not immunogenic on their own, they must be chemically coupled to a larger carrier molecule, such as a protein, to elicit an immune response and produce specific antibodies. In this context, the small molecule is referred to as a hapten.

The development of an immunoassay for 2,3-DNP would involve synthesizing a 2,3-DNP-protein conjugate to immunize an animal and generate polyclonal or monoclonal antibodies that specifically recognize the 2,3-DNP moiety. These antibodies can then be used in various immunoassay formats, such as Enzyme-Linked Immunosorbent Assay (ELISA), to detect and quantify 2,3-DNP.

In a competitive ELISA, for example, a known amount of a 2,3-DNP conjugate is immobilized on a solid phase. The sample containing an unknown amount of free 2,3-DNP is then incubated with a limited amount of anti-2,3-DNP antibody. The free 2,3-DNP in the sample competes with the immobilized conjugate for binding to the antibody. The amount of antibody bound to the solid phase is then measured, which is inversely proportional to the concentration of 2,3-DNP in the sample. While the principles of hapten-based immunoassays are well-established, specific applications and developed kits for this compound are not as commonly reported as for its 2,4-dinitrophenol isomer. nih.govresearchgate.net

Applications of 2,3 Dinitrophenol in Academic Research and Industrial Chemistry Excluding Prohibited

Utilization as a Biochemical Probe for Mitochondrial Function Studies

Dinitrophenols (DNPs) are classic uncouplers of oxidative phosphorylation, a fundamental process in cellular energy production. nih.gov This property makes them invaluable tools in biochemistry and cell biology for studying mitochondrial function. The primary mechanism involves their action as protonophores, or proton ionophores. droracle.ainih.gov

In healthy mitochondria, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton-motive force. droracle.ai This electrochemical gradient is then used by the enzyme ATP synthase to produce adenosine (B11128) triphosphate (ATP), the cell's main energy currency. droracle.airesearchgate.net

Dinitrophenols, being lipophilic weak acids, can diffuse across the inner mitochondrial membrane. droracle.airesearchgate.net In the proton-rich intermembrane space, they become protonated. They then diffuse back into the alkaline matrix, where they release the proton, effectively creating a "short circuit" for protons to bypass ATP synthase. droracle.ai This uncouples the respiratory chain from ATP synthesis; the energy stored in the proton gradient is dissipated as heat instead of being converted into chemical energy in ATP. droracle.airesearchgate.net

By inducing this uncoupling, researchers can:

Investigate Respiratory Control: Study the maximum rate of the electron transport chain without the backpressure of the proton gradient.

Modulate Mitochondrial Membrane Potential: Artificially reduce the membrane potential to study its role in various cellular processes like calcium signaling and reactive oxygen species (ROS) production. nih.govresearchgate.net

Explore Proton Leak Mechanisms: Use DNPs as a reference compound to study the function of endogenous uncoupling proteins (UCPs) that play roles in thermogenesis and metabolic regulation. nih.govnih.gov

While much of the foundational research in this area was conducted with 2,4-dinitrophenol (B41442), the underlying protonophoric mechanism is a characteristic of the dinitrophenol class, allowing for their use as probes to manipulate and study the intricate workings of mitochondrial bioenergetics.

Role in Organic Synthesis: Precursor for Dyes and Explosives

Dinitrophenols are important intermediates in the chemical industry. They serve as starting materials for the synthesis of a variety of other compounds, including certain dyes and explosives. nih.govhaz-map.comnoaa.gov

Dyes: Dinitrophenols can be used in the production of sulfur dyes. wikipedia.org These dyes are used for coloring cotton and other cellulosic fibers. The synthesis typically involves the reduction of the nitro groups to amino groups, followed by further chemical transformations.

Explosives: The dinitrophenol structure is a precursor to more highly nitrated compounds with explosive properties. For instance, 2,4-Dinitrophenol is an intermediate in the manufacturing of picric acid (2,4,6-trinitrophenol), a well-known explosive. wikipedia.org Dinitrophenols themselves are classified as explosives when dry and may form explosive salts with bases. noaa.govwikipedia.org Another related explosive, 2-diazo-4,6-dinitrophenol (B1260509) (DDNP), is a widely used primary explosive in commercial detonators. nih.gov

The synthesis of these materials relies on the reactivity of the aromatic ring and the nitro groups, allowing for further functionalization to build more complex molecules.

Applications in Analytical Chemistry: pH Indicators and Reagents

Certain dinitrophenols exhibit chromophoric properties that change with pH, making them useful as acid-base indicators in analytical chemistry. The color change is due to the deprotonation of the phenolic hydroxyl group under basic conditions, which alters the electronic structure of the molecule and, consequently, its absorption of visible light.

2,3-Dinitrophenol (B1210279) can function as a pH indicator, typically changing from colorless in acidic solution to yellow in a more alkaline environment. chemdad.com This property allows for the visual determination of the endpoint in certain types of titrations. While not as common as other indicators, its specific pH transition range makes it suitable for particular applications.

Table 2: Dinitrophenol Isomers as pH Indicators

Indicator pH Range Acidic Color Basic Color
This compound 3.9 - 5.9 Colorless Yellow
2,4-Dinitrophenol 2.4 - 4.0 Colorless Yellow

Data sourced from chemical supplier and science education resources. chemdad.comsciencegateway.org

Beyond their use as indicators, dinitrophenols have been explored as activating reagents in other areas of chemical synthesis, such as in the preparation of nucleotides, highlighting their utility as versatile chemical reagents. researchgate.net

Emerging Research Applications (e.g., Neurodegenerative Disorder Research at Sub-Uncoupling Concentrations)

A significant and growing area of research involves the paradoxical finding that low concentrations of dinitrophenols, particularly the 2,4-isomer, may have neuroprotective effects. nih.gov These concentrations are referred to as "sub-uncoupling" because they are too low to cause a major disruption of cellular ATP production but are sufficient to induce a mild bioenergetic stress. nih.gov

This mild stress is believed to trigger a beneficial adaptive response in neurons, a concept known as hormesis. nih.gov Preclinical studies in animal models of various neurodegenerative diseases have shown promising results. nih.gov Research suggests that low-dose DNP treatment can:

Stimulate Neurotrophic Factors: Increase the expression of proteins like brain-derived neurotrophic factor (BDNF), which supports the survival, growth, and differentiation of neurons. nih.govmitochonpharma.com

Activate Stress Response Pathways: Upregulate signaling pathways involving transcription factors like CREB (cAMP-response element-binding protein), which are crucial for synaptic plasticity and neuronal survival. nih.govnih.gov

Reduce Oxidative Stress: Mild uncoupling can decrease the production of mitochondrial reactive oxygen species (ROS), a key contributor to neuronal damage in neurodegenerative conditions. nih.gov

This research has shown potential benefits in models of Parkinson's disease, Alzheimer's disease, Huntington's disease, and ischemic stroke. mitochonpharma.combohrium.com The findings suggest that repurposing dinitrophenols at very low, weight-neutral concentrations could offer a novel therapeutic strategy for these challenging disorders. nih.govnih.gov This area of investigation highlights a shift from viewing these molecules solely as metabolic tools to exploring their potential as modulators of complex cellular signaling pathways for therapeutic benefit.

Advanced Theoretical and Computational Studies of 2,3 Dinitrophenol Interactions

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for elucidating reaction mechanisms by calculating the potential energy surface of a reaction, allowing for the identification of transition states and the determination of activation energy barriers.

While comprehensive DFT studies detailing the complete reaction mechanisms of 2,3-Dinitrophenol (B1210279) are not extensively documented in publicly available literature, the principles of the methodology are well-established. DFT calculations are used to explore reactions such as hydrolysis, oxidation, and reduction. The process involves optimizing the geometries of the reactant (this compound), the proposed transition states, and the final products. From these optimized structures, the relative energies can be determined, providing a thermodynamic and kinetic profile of the reaction pathway.

A key structural feature of this compound, confirmed by ab initio calculations, is its non-planar structure. researchgate.net Steric hindrance between the adjacent nitro groups forces one of them to twist out of the plane of the aromatic ring. researchgate.net This distortion significantly disrupts the potential for intramolecular hydrogen bonding between the hydroxyl group and the ortho-nitro group, a feature common in other nitrophenol isomers. researchgate.net This structural characteristic is a critical input for DFT studies, as it dictates the molecule's initial electronic state and reactivity.

For a hypothetical reaction, such as the initial step of atmospheric oxidation by a hydroxyl radical, DFT would be applied to map the reaction coordinates and calculate the energy barriers for different potential attack sites on the molecule.

Table 1: Representative DFT Parameters for a Hypothetical Reaction Pathway Study of this compound
ParameterTypical Value/MethodPurpose in Mechanism Elucidation
FunctionalB3LYP / M06-2XApproximates the exchange-correlation energy, crucial for accurate energy and structure prediction.
Basis Set6-311++G(d,p)Defines the set of functions used to build molecular orbitals; larger sets provide higher accuracy.
Solvent ModelPCM / SMDSimulates the effect of a solvent (e.g., water) on the reaction energetics.
Frequency CalculationPerformed on all optimized structuresConfirms that reactants/products are energy minima (no imaginary frequencies) and transition states are first-order saddle points (one imaginary frequency).
Calculated PropertyActivation Energy (ΔG‡)Determines the kinetic feasibility of a proposed reaction step. A lower barrier indicates a faster reaction.

Molecular Dynamics Simulations of this compound in Biological and Environmental Systems

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. MD allows researchers to model the behavior of a compound like this compound within complex biological or environmental systems, providing insights that are not accessible from static quantum chemistry calculations.

In Biological Systems: Dinitrophenols are known to act as uncouplers of oxidative phosphorylation by transporting protons across the inner mitochondrial membrane. MD simulations can be used to model the interaction of this compound with a lipid bilayer, which serves as a proxy for a biological membrane. Such simulations can reveal:

Partitioning and Localization: How this compound partitions from an aqueous phase into the hydrophobic core of the membrane.

Orientation: The preferred orientation of the molecule within the lipid headgroup region or the hydrocarbon tail region.

Translocation Energetics: The free energy profile associated with moving the molecule from one side of the bilayer to the other, a key step in its uncoupling activity.

In Environmental Systems: The fate of this compound in the environment is governed by its interactions with soil and water. MD simulations can model the behavior of this compound at interfaces, such as between water and soil organic matter or clay surfaces. These simulations can help predict its mobility and bioavailability by calculating its adsorption and desorption characteristics. Although specific MD studies focused solely on this compound are scarce, the methodology is robust for this type of analysis.

Table 2: Typical Setup for a Molecular Dynamics Simulation of this compound with a Lipid Bilayer
ComponentExample SpecificationPurpose
Force FieldCHARMM36 / GROMOS54a7Defines the potential energy function and parameters for all atoms in the system (lipid, water, 2,3-DNP).
Lipid Bilayer Model128 DPPC lipidsRepresents a simplified biological membrane.
Solvent ModelTIP3P WaterProvides an explicit aqueous environment.
System Size~50,000 atomsEnsures the system is large enough to avoid finite-size artifacts.
Simulation Time100-500 nanosecondsAllows for sufficient sampling of molecular motions and interactions.
AnalysisDensity profiles, free energy calculationsTo determine the location and translocation barrier of 2,3-DNP within the membrane.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity, such as toxicity or biodegradability. ecetoc.org These models are crucial for predicting the environmental fate and potential hazards of chemicals, often for regulatory purposes. ecetoc.org

This compound has been included in datasets used to develop QSAR models for the toxicity of nitroaromatic compounds. nih.gov The environmental fate of a compound is heavily influenced by its persistence, bioaccumulation, and toxicity. QSAR models predict these endpoints by using molecular descriptors calculated from the chemical structure.

Key descriptors for nitroaromatics include:

Hydrophobicity (log K_ow): This describes the tendency of a chemical to partition between octanol (B41247) and water, indicating its potential to bioaccumulate in fatty tissues.

Electronic Descriptors: Parameters like the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) relate to the molecule's electrophilicity and its reactivity towards biological nucleophiles. nih.gov

Topological and Constitutional Indices: These descriptors quantify aspects of the molecular structure such as size, shape, and branching. nih.gov

Hydrogen Bonding Acidity (A): For phenols, this descriptor is critical. As confirmed by computational studies, this compound has a significantly higher hydrogen bond acidity (A = 0.67) compared to isomers like 2,4-DNP (A = 0.09) because its non-planar geometry reduces internal hydrogen bonding. researchgate.netresearchgate.net This makes the phenolic proton more available for external interactions, strongly influencing its biological activity and environmental partitioning. researchgate.netresearchgate.net

One study on the toxicity of 95 diverse nitroaromatic compounds against the ciliate Tetrahymena pyriformis included this compound, providing valuable data for building and validating QSAR models. nih.gov

Table 3: Data from a QSAR Study on Nitroaromatic Toxicity to Tetrahymena pyriformis nih.gov
CompoundExperimental Toxicity (log (IGC50)-1)Predicted Toxicity (log (IGC50)-1)
This compound0.460.75
2,6-Dinitrophenol0.540.79
2-Amino-4-nitrophenol0.480.53
3,5-Dinitrobenzyl alcohol0.530.51

Prediction of Degradation Pathways and Intermediate Stability

Computational chemistry is instrumental in predicting the likely degradation pathways of environmental pollutants like this compound and assessing the stability of the resulting intermediates. While specific degradation pathways for many dinitrophenol isomers are not well-studied experimentally, theoretical methods can fill these knowledge gaps. epa.gov

The prediction process typically involves:

Proposing Plausible Reactions: Based on known chemistry of nitroaromatic compounds, initial degradation steps are proposed. These include reduction of the nitro groups to amino groups, hydroxylation of the aromatic ring by radicals (e.g., •OH), or initial ring cleavage.

Calculating Reaction Energetics: Using methods like DFT, the reaction barriers (activation energies) for each proposed step are calculated. Pathways with lower energy barriers are considered more favorable and likely to occur in the environment.

Identifying Intermediates: The products of the initial favorable reactions are identified as degradation intermediates. Common predicted intermediates for this compound would include aminonitrophenols and diaminophenol.

Assessing Intermediate Stability: The stability of these intermediates is assessed by calculating their heats of formation or total energies. Furthermore, their subsequent reactivity is evaluated by calculating the energy barriers for their further degradation. Intermediates that are relatively stable but still toxic can sometimes be more problematic than the parent compound.

Studies on related compounds, such as methyl-2-nitrophenols, have successfully used theoretical calculations to determine the mechanisms of their formation as degradation products, demonstrating the utility of this approach. researchgate.net

Table 4: Hypothetical Degradation Intermediates of this compound and Their Computationally Assessable Properties
Potential IntermediateFormation ReactionProperty to be CalculatedSignificance
2-Amino-3-nitrophenolReduction of one nitro groupRelative Stability (ΔE)Determines the likelihood of its formation.
3-Amino-2-nitrophenolReduction of the other nitro groupRelative Stability (ΔE)Compares the favorability of reducing each nitro group.
2,3-DiaminophenolReduction of both nitro groupsHeat of FormationAssesses overall thermodynamic stability.
Hydroxylated Dinitrophenol•OH radical additionReaction Barrier (ΔG‡)Predicts the kinetic feasibility of oxidative degradation.

Future Directions and Unexplored Avenues in 2,3 Dinitrophenol Research

Development of Novel Analytical Techniques for Environmental Monitoring

The accurate and sensitive detection of 2,3-dinitrophenol (B1210279) in various environmental matrices is crucial for effective monitoring and risk assessment. Although several analytical methods exist for the determination of nitrophenol isomers, there is a continuous need for more rapid, selective, and field-deployable techniques.

Current methods for the separation and determination of nitrophenol isomers include high-performance capillary zone electrophoresis, which has demonstrated utility in separating various isomers. bohrium.com Additionally, spectrophotometric methods have been developed for the simultaneous determination of ternary mixtures of nitrophenol isomers without prior separation steps. iau.ir However, these techniques often require sophisticated instrumentation and trained personnel, limiting their application for in-situ monitoring. researchgate.net

Future research should focus on the development of novel sensor technologies. For instance, silicon nanowire field-effect transistor sensors have shown high sensitivity for the detection of 2,4-dinitrophenol (B41442) and could be adapted for the specific detection of the 2,3-isomer. semanticscholar.orgresearchgate.net The exploration of bioinspired nanofluidic sensors, which have demonstrated ultra-sensitive detection of other nitroaromatic compounds, presents another promising avenue. nih.gov The development of electrochemical sensors, which offer advantages such as high sensitivity, low cost, and rapid analysis, should also be prioritized for this compound. researchgate.net

Analytical TechniquePrinciplePotential Application for this compound
High-Performance Capillary Zone ElectrophoresisSeparation based on differential migration in an electric field.High-resolution separation from other dinitrophenol isomers in water samples.
Derivative SpectrophotometryMathematical manipulation of spectral data to resolve overlapping signals.Simultaneous quantification of 2,3-DNP in mixtures with other isomers.
Silicon Nanowire SensorsField-effect transistor-based detection of molecular binding.Development of highly sensitive and selective portable monitoring devices.
Nanofluidic SensorsMonitoring changes in ionic current upon analyte interaction.Ultra-trace detection in environmental samples.
Electrochemical SensorsMeasurement of current or potential changes due to redox reactions.Rapid, low-cost, and in-situ analysis of contaminated sites.

Exploration of Enzymatic Bioremediation Strategies for Dinitrophenol Contamination

Bioremediation offers an environmentally friendly and cost-effective approach to the cleanup of sites contaminated with dinitrophenols. Enzymatic bioremediation, in particular, holds significant promise due to the high specificity and efficiency of enzymes in degrading recalcitrant organic pollutants.

Research into the enzymatic degradation of dinitrophenols has predominantly centered on the 2,4-isomer. Laccase, an oxidoreductase enzyme, has been shown to effectively degrade 2,4-dinitrophenol, and its efficacy can be enhanced through immobilization on various supports like nano-porous silica beads. nih.govnih.gov Studies with bacterial strains such as Rhodococcus erythropolis have elucidated metabolic pathways for 2,4-dinitrophenol, involving the liberation of nitrite (B80452). nih.gov

A significant gap in knowledge exists regarding the enzymatic degradation of this compound. Future research should aim to identify and characterize enzymes and microbial strains capable of metabolizing this isomer. The exploration of laccase and other oxidoreductases for their activity towards this compound is a logical starting point. Furthermore, understanding the metabolic pathways and identifying the resulting degradation products is crucial to ensure complete detoxification and to avoid the formation of more toxic intermediates. The potential of both free and immobilized enzymes for the remediation of this compound in soil and water should be systematically investigated.

In-depth Mechanistic Characterization of Isomeric Differences in Biological Activity

The biological effects of dinitrophenols are known to vary between isomers. Understanding the mechanistic basis for these differences is essential for accurate toxicological assessment and for elucidating their modes of action.

The primary mechanism of toxicity for 2,4-dinitrophenol is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production. cdc.govwikem.org This leads to a rapid increase in metabolic rate and hyperthermia. cdc.gov Limited data on other dinitrophenol isomers suggest that this compound and 2,5-dinitrophenol have a lower potential to increase the basal metabolic rate compared to the 2,4-, 2,6-, 3,4-, and 3,5-isomers. cdc.gov An acute intraperitoneal study in rats indicated that this compound is among the least potent isomers in terms of lethality. nih.gov

However, the underlying molecular mechanisms for these isomeric differences remain largely unexplored. It has been suggested that the toxicity of some dinitrophenyl derivatives may not be solely due to the uncoupling of oxidative phosphorylation, hinting at alternative or additional mechanisms of toxicity. researchgate.net Future research should focus on a comparative mechanistic investigation of the dinitrophenol isomers. This could involve studying their interactions with mitochondrial membranes, effects on cellular signaling pathways, and potential for inducing oxidative stress. Structure-activity relationship studies would be invaluable in identifying the key molecular features that determine the biological potency of each isomer.

IsomerRelative Lethality (Intraperitoneal, Rat)Potential to Increase Basal Metabolic Rate
This compound Least PotentLower
2,4-DinitrophenolHighHigh
2,5-DinitrophenolLeast PotentLower
2,6-DinitrophenolHighEquivalent to 2,4-DNP
3,4-DinitrophenolModerateEquivalent to 2,4-DNP
3,5-DinitrophenolModerateEquivalent to 2,4-DNP

Advanced Computational Approaches for Predicting Environmental Transformations

Computational chemistry and modeling provide powerful tools for predicting the environmental fate and transformation of organic compounds, thereby aiding in risk assessment and the development of remediation strategies.

For dinitrophenols, computational methods are beginning to be applied to understand their properties and reactivity. Density Functional Theory (DFT) has been used to study the electronic structure and stability of diazodinitrophenol isomers. earthlinepublishers.comresearchgate.net Time-dependent DFT calculations have also been employed to investigate the excited state energies and absorption spectra of nitrophenols, which is crucial for understanding their photochemical degradation. rsc.org Furthermore, machine learning models are being developed to predict the biodegradability and toxicity of chemical compounds, which could be applied to dinitrophenol isomers. nih.gov

The application of these advanced computational approaches specifically to this compound is a largely unexplored avenue. Future research should utilize quantum chemical calculations to predict the degradation pathways of this compound through various mechanisms, including photolysis, hydrolysis, and microbial metabolism. These theoretical predictions can guide experimental studies and help in identifying potential transformation products. Environmental fate models can also be developed to predict the transport and distribution of this compound in different environmental compartments. mdpi.com Such in-silico studies can provide valuable insights into the environmental behavior of this compound in the absence of extensive experimental data.

Q & A

Q. What are the primary synthetic challenges in producing 2,3-Dinitrophenol, and what methodological improvements can enhance yield?

The synthesis of 2,3-DNP involves reacting ω-nitrophenol with Cu(NO₃)₂·2H₂O in ethanol. However, low yields (<20%) occur due to competing isomer formation (e.g., 3,4-DNP and 3,6-DNP). To address this, column chromatography is critical for purification. Optimizing reaction stoichiometry, temperature, and solvent polarity may reduce byproducts .

Q. How can researchers distinguish 2,3-DNP from its isomers in analytical workflows?

High-performance liquid chromatography (HPLC) with UV detection is effective. For example, reversed-phase C18 columns and gradient elution (e.g., methanol/water) separate nitrophenol isomers based on polarity differences. Retention time and spectral analysis (e.g., λmax shifts) confirm identity .

Q. What safety protocols are essential for handling 2,3-DNP in laboratories?

Due to its toxicity, use personal protective equipment (PPE), including nitrile gloves and fume hoods. Store in airtight containers away from reducing agents. Refer to MSDS guidelines for spill management and disposal. Acute exposure may require decontamination and medical monitoring .

Advanced Research Questions

Q. What experimental models are used to study 2,3-DNP’s uncoupling effects on oxidative phosphorylation?

Isolated mitochondrial assays (e.g., rat liver mitochondria) measure oxygen consumption via Clark electrodes. 2,3-DNP’s protonophoric activity dissipates the proton gradient, reducing ATP synthesis. Dose-response curves (0.1–1 mM) quantify uncoupling efficiency. Compare with 2,4-DNP controls .

Q. How do physicochemical properties like pKa influence 2,3-DNP’s reactivity in environmental or biological systems?

The dissociation constant (pKa ≈ 3.5–5.1 for nitrophenols) affects solubility and membrane permeability. At physiological pH, the anionic form predominates, limiting cellular uptake. Adjusting buffer pH in vitro studies can modulate bioavailability. Contrast with 2,4-DNP (pKa 3.96) to assess isomer-specific behavior .

Q. What advanced separation techniques improve 2,3-DNP purification from complex matrices?

Preparative-scale HPLC or centrifugal partition chromatography (CPC) enhances purity. For example, CPC with a biphasic solvent system (e.g., hexane/ethyl acetate/methanol/water) exploits hydrophobicity differences. Monitor fractions via LC-MS to validate purity >95% .

Q. How can researchers resolve contradictions in toxicological data for 2,3-DNP across studies?

Discrepancies may arise from isomer contamination, dosing variability, or model systems (e.g., in vitro vs. in vivo). Validate compound purity via NMR and HPLC before assays. Standardize exposure protocols (e.g., acute vs. chronic) and use isotope-labeled 2,3-DNP for precise tracking in biological samples .

Q. What methodologies are recommended for quantifying 2,3-DNP in biological fluids like urine?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards ensures sensitivity (detection limit ~0.1 ng/mL). Solid-phase extraction (SPE) using C18 cartridges pre-concentrates analytes. Validate recovery rates (>85%) and matrix effects in spiked samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.